molecular formula C16H10N2O2 B14294423 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL CAS No. 112780-84-4

11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL

Cat. No.: B14294423
CAS No.: 112780-84-4
M. Wt: 262.26 g/mol
InChI Key: MIBSIFVCFYFIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL is a chemical compound belonging to the class of organic compounds known as isoquinolones and derivatives. These compounds are characterized by their aromatic polycyclic structure containing a ketone-bearing isoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL typically involves the functionalization of the indenoisoquinoline core. One common method includes the nitration of 6H-indeno[1,2-C]isoquinolin-6-OL followed by nitrosation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the nitroso group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted isoquinolines .

Mechanism of Action

The mechanism of action of 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL involves its interaction with molecular targets such as DNA topoisomerase I. By inhibiting this enzyme, the compound can interfere with DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in the context of its anticancer activity .

Comparison with Similar Compounds

Uniqueness: 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL is unique due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

112780-84-4

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

6-hydroxy-11-nitrosoindeno[1,2-c]isoquinoline

InChI

InChI=1S/C16H10N2O2/c19-17-15-12-7-3-4-8-13(12)16-14(15)11-6-2-1-5-10(11)9-18(16)20/h1-9,20H

InChI Key

MIBSIFVCFYFIIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C3=C4C=CC=CC4=C(C3=C2C=C1)N=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.